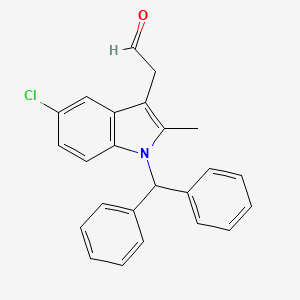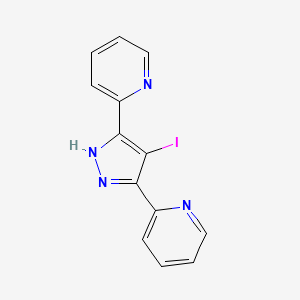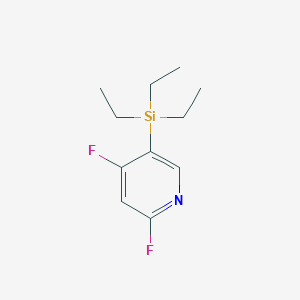
1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Functional Group Introduction: Chlorination and methylation can be introduced through selective halogenation and alkylation reactions.
Aldehyde Formation: The acetaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 1H-Indole-3-acetic acid, 5-chloro-1-(diphenylmethyl)-2-methyl-.
Reduction: 1H-Indole-3-ethanol, 5-chloro-1-(diphenylmethyl)-2-methyl-.
Substitution: Various halogenated indole derivatives.
Scientific Research Applications
1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetaldehyde: A simpler analog without the chloro and diphenylmethyl groups.
5-Chloro-1H-indole-3-acetaldehyde: Lacks the diphenylmethyl and methyl groups.
1H-Indole-3-acetaldehyde, 2-methyl-: Lacks the chloro and diphenylmethyl groups.
Uniqueness
1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- is unique due to the presence of the chloro, diphenylmethyl, and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
872674-74-3 |
|---|---|
Molecular Formula |
C24H20ClNO |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)acetaldehyde |
InChI |
InChI=1S/C24H20ClNO/c1-17-21(14-15-27)22-16-20(25)12-13-23(22)26(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,24H,14H2,1H3 |
InChI Key |
TUIOZPNRVFYXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)



![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)






